molecular formula C13H20N2 B1291353 1-Benzyl-2-methylpiperidin-4-amine CAS No. 321345-30-6

1-Benzyl-2-methylpiperidin-4-amine

Cat. No.: B1291353
CAS No.: 321345-30-6
M. Wt: 204.31 g/mol
InChI Key: ZXRSAZKEWVLRNS-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-4-amine is a piperidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 2-position, and an amine group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol.

Key synthetic routes involve reductive amination of ketone precursors. For example, a related compound, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, is synthesized via reductive amination using titanium(IV) isopropoxide and methanolic methylamine, achieving stereochemical control . While direct synthesis data for this compound are sparse in the provided evidence, analogous methods suggest high-yield pathways (e.g., 83% yield for (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine using sodium triacetoxyborohydride) .

Properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-13(14)7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRSAZKEWVLRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620153
Record name 1-Benzyl-2-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321345-30-6
Record name 1-Benzyl-2-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-methylpiperidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-2-methylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-2-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-Benzyl-2-methylpiperidin-4-amine are best contextualized against analogs with variations in substituents, stereochemistry, or ring modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Synthesis Yield Reference ID
This compound 1-benzyl, 2-methyl, 4-amine C₁₃H₂₀N₂ High lipophilicity (predicted logP ~2.5); potential CNS activity Not reported
(S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine (2g) 1-benzyl, 4-amine, N-(1-phenylethyl) C₂₀H₂₆N₂ 83% yield; chiral center (α = -47.7° in CHCl₃); moderate MS fragmentation (m/z 295 [M+H]⁺) 83%
1-Benzyl-N-(2-thienylmethyl)piperidin-4-amine 1-benzyl, 4-amine, N-(2-thienylmethyl) C₁₇H₂₁N₂S Enhanced electron-rich aromatic interaction; possible antimicrobial activity Not reported
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine 1-benzyl, 4-amine, N-(2-nitrobenzyl) C₁₉H₂₃N₃O₂ Higher polarity (logP ~3.1); nitro group may confer redox-sensitive properties Not reported
(1-Benzyl-2,5-dimethyl-piperidin-4-yl)-phenyl-amine 1-benzyl, 2,5-dimethyl, 4-phenylamine C₂₀H₂₆N₂ Steric hindrance from dual methyl groups; reduced conformational flexibility Not reported

Key Observations :

N-Substituents (e.g., phenylethyl, thienylmethyl, nitrobenzyl) alter electronic and steric profiles.

Stereochemical Impact :

  • Chiral analogs like (S)-2g exhibit optical activity (α = -47.7°), which is critical for enantioselective receptor binding . The absence of stereochemical data for this compound suggests a need for further study.

Synthetic Efficiency :

  • Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) or titanium(IV) isopropoxide achieves high yields (>80%) for related compounds .

Biological Activity

1-Benzyl-2-methylpiperidin-4-amine (BMMPA) is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H20N2C_{13}H_{20}N_{2} and is classified as a derivative of piperidine. Its structure includes a benzyl group at the 1-position and a methyl group at the 2-position of the piperidine ring, which contribute to its unique reactivity and biological profile.

PropertyValue
IUPAC NameThis compound
Molecular Weight220.31 g/mol
CAS Number321345-30-6
SolubilitySoluble in organic solvents

The biological activity of BMMPA primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may function as an inhibitor or modulator depending on the specific biochemical pathways involved. The exact mechanisms remain under investigation, but initial studies suggest that it could affect neurotransmitter systems, potentially influencing mood and behavior.

Pharmacological Studies

This compound has been studied for its potential pharmacological effects, particularly in relation to:

  • Neurotransmitter Modulation : Preliminary studies suggest that BMMPA may influence dopamine and serotonin pathways, which are crucial for mood regulation.
  • Antimicrobial Activity : Some research indicates potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

  • Neuropharmacological Effects : A study examined the effects of BMMPA on rodent models, highlighting its potential to enhance cognitive functions through dopaminergic pathways. The results showed improved performance in memory tasks when administered at specific dosages.
  • Antimicrobial Efficacy : In vitro tests demonstrated that BMMPA exhibited activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

Synthesis and Chemical Reactions

BMMPA can be synthesized via reductive amination processes involving 1-benzyl-2-methylpiperidin-4-one. The synthesis typically requires inert conditions to prevent oxidation.

Synthetic Route Overview

  • Starting Material : 1-benzyl-2-methylpiperidin-4-one
  • Reducing Agent : Sodium borohydride or lithium aluminum hydride
  • Conditions : Conducted under nitrogen atmosphere to avoid oxidative degradation.

Comparison with Related Compounds

BMMPA's structure allows it to be compared with similar compounds:

CompoundStructure ComparisonUnique Features
1-BenzylpiperidineLacks methyl group at the 2-positionLess potent due to reduced steric hindrance
4-AminopiperidineLacks both benzyl and methyl groupsDifferent pharmacological profile

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